MM-419447 is a significant metabolite of linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation. Linaclotide functions as a potent agonist of guanylate cyclase C, leading to increased intracellular cyclic guanosine monophosphate levels, which in turn promotes fluid secretion and accelerates gastrointestinal transit. The conversion of linaclotide to MM-419447 occurs primarily in the small intestine, where the peptide undergoes proteolytic degradation after its disulfide bonds are reduced .
MM-419447 is classified as a bioactive peptide and is derived from linaclotide through metabolic processes that occur after oral administration. It is characterized by its specific amino acid sequence: CCEYCCNPACTGC. This metabolite retains pharmacological activity and binds effectively to guanylate cyclase C receptors, contributing to the therapeutic effects associated with linaclotide .
The synthesis of MM-419447 is not typically performed directly; rather, it is formed through the metabolic breakdown of linaclotide in the gastrointestinal tract. Linaclotide itself is synthesized using solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product . The metabolic pathway that converts linaclotide into MM-419447 includes reduction of disulfide bonds and subsequent proteolysis, which are critical for its formation in vivo .
The molecular structure of MM-419447 can be represented as follows:
This sequence indicates a combination of cysteine-rich motifs that contribute to its stability and activity. The presence of multiple cysteine residues is crucial for maintaining structural integrity through disulfide bond formation during synthesis and metabolism .
The primary chemical reactions involving MM-419447 occur during its formation from linaclotide. These include:
These reactions are essential for the bioavailability and efficacy of MM-419447 as a therapeutic agent.
MM-419447 acts primarily through its interaction with guanylate cyclase C receptors located on the surface of intestinal epithelial cells. Upon binding, it stimulates the production of cyclic guanosine monophosphate, which leads to:
This mechanism underscores the importance of MM-419447 in mediating the therapeutic effects originally attributed to linaclotide .
MM-419447 serves primarily as a pharmacologically active metabolite of linaclotide. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: